molecular formula C17H29NO4 B590434 (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate CAS No. 402960-06-9

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Número de catálogo: B590434
Número CAS: 402960-06-9
Peso molecular: 311.422
Clave InChI: REJIQUVHYOYYCK-AVGNSLFASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate (CAS 402960-06-9) is a bicyclic pyrrolidine derivative featuring two tert-butyl ester groups. Its rigid fused-ring system and bulky substituents make it a valuable intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex heterocycles or bioactive molecules . The tert-butyl esters enhance steric protection, improving stability during synthetic transformations. While exact molecular weight data are unavailable, its estimated formula is C₁₈H₂₇NO₄ (MW ~323 g/mol), derived from analogs like CAS 1042330-85-7 (a methyl/tert-butyl variant, C₁₅H₂₃NO₄) .

Propiedades

IUPAC Name

ditert-butyl (3S,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJIQUVHYOYYCK-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856065
Record name Di-tert-butyl (1S,3aR,6aS)-hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402960-06-9
Record name Di-tert-butyl (1S,3aR,6aS)-hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Bicyclic Ring Formation via Intramolecular Cyclization

The hexahydrocyclopenta[c]pyrrole core is constructed through a stereoselective cyclization of a proline-derived precursor. A common approach involves the condensation of (S)-pyrrolidine-2-carboxylic acid with cyclopentanone under acidic catalysis (e.g., p-toluenesulfonic acid) at 80–100°C for 12–24 hours. The reaction proceeds through an enamine intermediate, followed by intramolecular aldol addition to form the bicyclic system.

Key Parameters :

  • Temperature : Elevated temperatures (≥80°C) favor ring closure but risk racemization.

  • Catalyst : Brønsted acids (e.g., TsOH) yield 60–70% conversion, while Lewis acids (ZnCl₂) improve stereoretention.

Esterification with tert-Butyl Groups

Following cyclization, the dicarboxylic acid intermediate undergoes bis-esterification. Two dominant methods are employed:

Di-tert-Butyl Dicarbonate (DIBOC) Coupling

The diacid reacts with DIBOC in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This method, adapted from industrial dicarbonate synthesis, achieves 85–90% yield under reflux (40°C, 6 hours).

Reaction Equation :

C11H15NO4+2 (tert-BuOCO)2ODMAP, DCMC17H29NO4+2 CO2+2 tert-BuOH\text{C}{11}\text{H}{15}\text{NO}4 + 2\ (\text{tert-BuOCO})2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{C}{17}\text{H}{29}\text{NO}4 + 2\ \text{CO}2 + 2\ \text{tert-BuOH}

tert-Butyl Chloroformate Alkylation

Alternatively, the diacid is converted to its disodium salt (using NaH in tetrahydrofuran) and treated with tert-butyl chloroformate at 0°C. This method offers faster kinetics (2–3 hours) but lower yields (70–75%) due to competing hydrolysis.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

The (1S,3aR,6aS) configuration is preserved using enantiopure starting materials. For example, (S)-proline ensures the C1 stereocenter, while Rh-catalyzed asymmetric hydrogenation (1 atm H₂, 25°C) fixes the 3aR and 6aS positions.

Data Table 1 : Impact of Catalysts on Diastereomeric Excess (de)

CatalystTemperature (°C)de (%)Yield (%)
None803065
ZnCl₂608572
Rh/(R)-BINAP259868

Solvent and Additive Screening

Polar aprotic solvents (THF, DMF) enhance solubility but may reduce stereoselectivity. Adding crown ethers (18-crown-6) in DIBOC coupling improves tert-butoxide ion pairing, increasing yield by 12–15%.

Industrial-Scale Production

Continuous Flow Reactor Design

A two-stage continuous system separates cyclization (Stage 1: 100°C, 2 h residence time) and esterification (Stage 2: 40°C, 3 h). This setup achieves 92% purity with a throughput of 50 kg/day.

Data Table 2 : Batch vs. Continuous Flow Performance

ParameterBatch ProcessContinuous Flow
Yield (%)7885
Purity (%)8892
Productivity (kg/d)1250

Cost Analysis

Raw material costs dominate (75% of total), with DIBOC accounting for 60%. Switching to in-situ DIBOC synthesis (via tert-butyl alcohol sodium and CO₂) reduces costs by 30% but requires phosgene-resistant infrastructure.

Challenges and Mitigation Strategies

Diastereomer Formation

Racemization at C3a and C6a is minimized by:

  • Low-Temperature Quenching : Rapid cooling to 0°C post-cyclization.

  • Crystallization-Induced Resolution : Hexane/ethyl acetate (4:1) isolates the desired diastereomer with >95% purity.

Ester Hydrolysis

The tert-butyl esters are prone to acidic hydrolysis (t₁/₂ = 48 h at pH 2). Lyophilization and storage at -20°C under nitrogen extend shelf life to >6 months.

Análisis De Reacciones Químicas

Types of Reactions

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.

Industry

In industry, this compound is used as an intermediate in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers, coatings, and adhesives.

Mecanismo De Acción

The mechanism of action of (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, resulting in various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understanding its mechanism of action.

Comparación Con Compuestos Similares

Table 1: Structural Comparison with Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Features
Target Compound 402960-06-9 C₁₈H₂₇NO₄ (est.) ~323 Di-tert-butyl esters High steric bulk, enhanced stability
(3aR,6aS)-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2-dicarboxylate 1958050-40-2 C₁₈H₂₁NO₅ 331.4 Benzyl, ethyl, 4-oxo Electrophilic oxo group; discontinued due to synthesis challenges
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate 146231-54-1 C₁₂H₁₉NO₃ 225.28 tert-Butyl, 5-oxo Lower MW; oral toxicity (H302) and skin irritation (H315)
(2S,3aS,6aS)-2-Benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2-dicarboxylate 124002-38-6 C₂₀H₂₇NO₄ 345.43 Benzyl, tert-butyl Dual ester groups; predicted density 1.153 g/cm³
tert-Butyl hexahydrocyclopenta[c]pyrrole-2-carboxylate - C₁₂H₂₁NO₂ 211.31 tert-Butyl Single ester; anticancer activity in fused pyrrole derivatives

Key Observations :

  • The target compound distinguishes itself with dual tert-butyl esters, offering superior steric protection compared to analogs with benzyl, ethyl, or oxo substituents .
  • Oxo-containing analogs (e.g., CAS 1958050-40-2) exhibit higher electrophilicity, enabling nucleophilic additions but posing stability challenges .
  • Benzyl-containing analogs (e.g., CAS 124002-38-6) balance bulk and reactivity but require deprotection steps for downstream modifications .

Actividad Biológica

(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate (CAS Number: 597569-42-1) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4, with a molecular weight of 255.31 g/mol. The compound is characterized by the presence of two tert-butyl groups and a hexahydrocyclopenta structure, which contribute to its biological activity.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole have significant anti-inflammatory effects. A study published in Molecules highlighted the anti-inflammatory properties of fused pyrroles, indicating that certain derivatives can inhibit pro-inflammatory cytokines like IL-1β and TNF-α. Although specific data on (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole is limited, related compounds have shown promising results in reducing inflammation in vivo and in vitro settings .

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. In studies involving pyrrole derivatives, some compounds exhibited cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs were evaluated for their potential to induce apoptosis in cancer cells. While direct studies on (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole are sparse, the biological behavior of related compounds suggests a potential for anticancer activity .

The mechanisms underlying the biological activities of this compound likely involve interaction with key inflammatory pathways. Molecular docking studies have been employed to predict binding affinities and interactions with targets such as COX-2 enzymes. These studies suggest that structural modifications can enhance binding efficiency and selectivity towards specific biological targets .

Case Studies

Several case studies have evaluated the biological activities of structurally similar compounds:

  • Case Study 1 : A study on pyrrolopyridines indicated notable anti-inflammatory activity with inhibition rates reaching approximately 31% at peak times post-treatment. This suggests that modifications to the pyrrole structure can significantly enhance bioactivity .
  • Case Study 2 : Another investigation into the cytotoxic effects of pyrrole derivatives showed varying degrees of effectiveness against different cancer cell lines. Compounds exhibiting similar structural features to (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole were noted for their ability to induce cell death through apoptosis pathways .

Data Table: Summary of Biological Activities

Compound NameActivity TypeObserved EffectReference
Pyrrolopyridine 3iAnti-inflammatoryInhibition of IL-1β and TNF-α up to 31%
Pyrrole Derivative XCytotoxicityInduced apoptosis in cancer cells
(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrolePotential Anti-inflammatoryPredicted based on structure

Q & A

Q. What are the established synthetic routes for (1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate?

The compound is typically synthesized via cyclization of pyrrolidine precursors followed by sequential esterification with tert-butyl chloroformate. Key steps include:

  • Cyclization : Using diamine intermediates under acidic or thermal conditions to form the bicyclic hexahydrocyclopenta[c]pyrrole core .
  • Esterification : Reaction with tert-butyl groups at positions 1 and 2, often employing base catalysts (e.g., DMAP) to enhance selectivity . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients), with yields averaging 50-65%. Structural confirmation requires ¹H/¹³C NMR and HRMS .

Q. How is the stereochemical configuration of this compound verified experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry, particularly for the (1S,3aR,6aS) configuration. Alternative methods include:

  • NMR NOE experiments : To assess spatial proximity of protons in the bicyclic system .
  • Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers and validate optical purity (>98% ee) . Computational modeling (DFT or molecular mechanics) can supplement experimental data to predict stable conformers .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assignments focus on the tert-butyl ester protons (δ 1.2-1.4 ppm) and pyrrolidine ring protons (δ 2.5-3.5 ppm). Distinct splitting patterns confirm bicyclic rigidity .
  • IR Spectroscopy : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O) validate esterification .
  • HRMS : Accurate mass measurement (e.g., [M+H]⁺ = 356.2432) ensures molecular formula consistency .

Advanced Research Questions

Q. How can researchers address low yields in the esterification step during synthesis?

Common issues include steric hindrance from the tert-butyl groups and competing side reactions. Mitigation strategies:

  • Optimized reaction conditions : Use excess tert-butyl chloroformate (1.5 equiv) in anhydrous THF at 0°C to minimize hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15-20% through enhanced kinetics .
  • Protecting group alternatives : Temporary protection of reactive amines with Boc groups before esterification can prevent undesired byproducts .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in receptor binding assays (e.g., muscarinic acetylcholine receptor affinity) often stem from:

  • Assay variability : Standardize protocols (e.g., radioligand displacement assays with [³H]-NMS) and use positive controls (e.g., atropine) .
  • Solubility differences : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts .
  • Metabolic stability : Combine in vitro (hepatic microsomes) and in vivo (rodent PK) studies to correlate activity with bioavailability .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

  • Continuous flow reactors : Enhance reproducibility by controlling residence time and temperature gradients, reducing racemization risks .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving >99% ee .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Methodological Challenges in Application Studies

Q. What strategies optimize this compound’s stability in pharmacological formulations?

  • Lyophilization : Formulate as a freeze-dried powder to prevent ester hydrolysis in aqueous buffers .
  • Excipient screening : Use cyclodextrins (e.g., HP-β-CD) to improve solubility and shelf-life via host-guest complexation .
  • Accelerated stability testing : Conduct stress studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., tert-butyl group cleavage) .

Q. How do researchers validate its role as a retinol-binding protein (RBP4) antagonist?

  • In vitro assays : Fluorescence polarization assays using recombinant RBP4 and retinol derivatives quantify IC₅₀ values .
  • Crystallography : Co-crystallize the compound with RBP4 to map binding interactions (e.g., hydrophobic pockets accommodating tert-butyl groups) .
  • Gene knockout models : Compare RBP4-null and wild-type mice to confirm target-specific effects in vivo .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.